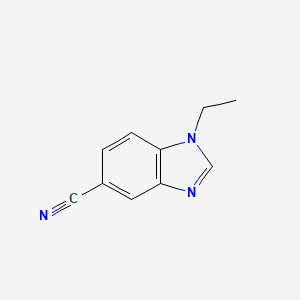

1-Ethyl-1,3-benzodiazole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-13-7-12-9-5-8(6-11)3-4-10(9)13/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXUPSPGFPYATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626290 | |

| Record name | 1-Ethyl-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120244-47-4 | |

| Record name | 1-Ethyl-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-1,3-benzodiazole-5-carbonitrile

Abstract: This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of 1-Ethyl-1,3-benzodiazole-5-carbonitrile. Direct experimental data for this specific molecule is not extensively available in public literature, reflecting its status as a potentially novel or less-characterized compound. Therefore, this document employs a predictive approach, grounded in the established properties of structurally similar benzimidazole analogs. By synthesizing data from closely related compounds, this guide offers researchers and drug development professionals a robust framework for the characterization of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, complete with detailed experimental protocols for property validation.

Introduction and Structural Context

1-Ethyl-1,3-benzodiazole-5-carbonitrile belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole core is a prominent scaffold in medicinal chemistry, known for its versatile biological activities. The specific structure of the target compound features an ethyl group at the N1 position of the benzimidazole ring and a nitrile group at the 5-position. These substitutions are expected to significantly influence its physicochemical properties, including solubility, melting point, and spectroscopic behavior, compared to the parent benzimidazole or its other derivatives.

Given the limited direct data, this guide will draw comparative insights from the following key structural analogs:

-

1-Ethyl-1H-1,3-benzodiazole (1-Ethylbenzimidazole): Provides a baseline for the impact of the N1-ethyl group without the C5-carbonitrile.

-

2-Ethyl-1H-benzo[d]imidazole (2-Ethylbenzimidazole): Offers a comparison for the ethyl substitution at a different position on the imidazole ring.

-

2-Ethyl-1H-1,3-benzodiazole-5-carbonitrile: A positional isomer that will provide valuable comparative data for the combined effect of the ethyl and carbonitrile groups.

This guide is structured to provide not only predicted values but also the experimental methodologies required to empirically determine these properties, ensuring scientific rigor and trustworthiness in your research endeavors.

Molecular and General Properties

The foundational properties of a molecule are its formula and weight, which are critical for all subsequent quantitative experimental work.

| Property | 1-Ethyl-1,3-benzodiazole-5-carbonitrile (Predicted) | 1-Ethyl-1H-1,3-benzodiazole[1] | 2-Ethyl-1H-benzo[d]imidazole[2] |

| Molecular Formula | C₁₀H₉N₃ | C₉H₁₀N₂ | C₉H₁₀N₂ |

| Molecular Weight | 171.20 g/mol | 146.19 g/mol | 146.19 g/mol |

| IUPAC Name | 1-Ethyl-1H-benzimidazole-5-carbonitrile | 1-ethylbenzimidazole | 2-ethyl-1H-benzimidazole |

Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a compound and the strength of its intermolecular forces. The presence of the polar nitrile group in the target compound is expected to increase its melting point compared to analogs lacking this feature due to stronger dipole-dipole interactions.

A precise melting point for 1-Ethyl-1,3-benzodiazole-5-carbonitrile is not documented. However, based on related structures, a solid state at room temperature is anticipated.

The determination of the melting point is a critical first step in the characterization of a newly synthesized compound.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample of 1-Ethyl-1,3-benzodiazole-5-carbonitrile is thoroughly dried to remove any residual solvent, which could depress the melting point. The crystalline sample should be finely powdered.

-

Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Profile:

-

For a preliminary determination, a rapid heating rate (10-20 °C/min) can be used to identify an approximate melting range.

-

For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

-

-

Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting range (typically < 2 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation and bioavailability. The presence of both a relatively nonpolar benzimidazole core and a polar nitrile group suggests that 1-Ethyl-1,3-benzodiazole-5-carbonitrile will exhibit solubility in a range of organic solvents.

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Moderate Solubility: Expected in chlorinated solvents like dichloromethane and chloroform, and in lower alcohols like methanol and ethanol.

-

Low Solubility: Expected in nonpolar solvents such as hexanes and diethyl ether.

-

Aqueous Solubility: Likely to be low, but may be enhanced at lower pH due to the basicity of the imidazole nitrogen atoms.

A qualitative assessment of solubility is a straightforward yet informative experiment.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: Prepare a panel of representative solvents (e.g., water, methanol, dichloromethane, toluene, hexane, DMSO).

-

Sample Addition: To 1 mL of each solvent in a separate vial, add approximately 1-2 mg of 1-Ethyl-1,3-benzodiazole-5-carbonitrile.

-

Observation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a set period. Visually inspect for dissolution.

-

Classification: Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution). For more quantitative results, a concentration series can be prepared to determine the approximate solubility limit.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation of a molecule.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):

-

Ethyl Group: An upfield triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-N).

-

Aromatic Protons: The protons on the benzene ring will appear as multiplets or a series of doublets and singlets in the downfield aromatic region. The exact chemical shifts and coupling patterns will be influenced by the positions of the ethyl and nitrile substituents.

-

Imidazole Proton: A singlet for the proton at the 2-position of the benzimidazole ring.

Predicted ¹³C NMR Spectrum:

-

Aliphatic Carbons: Two distinct signals for the ethyl group carbons.

-

Aromatic and Heterocyclic Carbons: Multiple signals in the aromatic region corresponding to the carbons of the benzimidazole ring system.

-

Nitrile Carbon: A characteristic signal in the downfield region (typically 115-125 ppm).

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-Ethyl-1,3-benzodiazole-5-carbonitrile in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (such as COSY and HSQC) on a high-field NMR spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts, integration, and coupling constants to confirm the molecular structure.

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions:

-

C≡N Stretch: A sharp, intense absorption band in the region of 2220-2260 cm⁻¹.

-

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the benzimidazole ring.

-

C-H Stretches (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretches (Aliphatic): Bands below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

-

Sample Placement: Place a small amount of the solid sample directly on the diamond crystal of the ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups of the molecule.

Caption: Spectroscopic characterization workflow.

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 171.20).

-

Isotope Peaks: Characteristic M+1 and M+2 peaks due to the natural abundance of ¹³C and ¹⁵N.

-

Fragmentation: Potential fragmentation patterns could involve the loss of the ethyl group or other characteristic cleavages of the benzimidazole ring.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Infuse the sample into an electrospray ionization mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Summary of Predicted Properties

The following table summarizes the predicted physical properties of 1-Ethyl-1,3-benzodiazole-5-carbonitrile based on the analysis of its structural analogs. These values should be considered as estimates pending experimental verification.

| Property | Predicted Value / Behavior | Rationale |

| Appearance | White to off-white solid | Based on typical benzimidazole derivatives. |

| Melting Point | > 150 °C (Estimate) | The presence of the polar nitrile group is expected to increase the melting point relative to 1-ethylbenzimidazole. |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols; insoluble in water and nonpolar solvents. | Combination of a polar nitrile group and a less polar benzimidazole core. |

| ¹H NMR | Signals for ethyl, aromatic, and imidazole protons. | Standard functional group analysis. |

| ¹³C NMR | Signals for aliphatic, aromatic, and nitrile carbons. | Standard functional group analysis. |

| IR Absorption | Strong C≡N stretch around 2220-2260 cm⁻¹. | Characteristic absorption of the nitrile functional group. |

| Mass Spectrum | Molecular ion peak at m/z ≈ 171. | Corresponds to the calculated molecular weight. |

Conclusion

This technical guide provides a predictive framework for the physical properties of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, a compound for which direct experimental data is limited. By leveraging the known properties of close structural analogs, we have established a set of expected values and behaviors. Crucially, this guide also provides detailed, field-proven experimental protocols for the empirical determination of these properties. This dual approach of prediction and prescribed validation offers researchers a solid foundation for initiating studies on this and other novel benzimidazole derivatives, ensuring a high degree of scientific integrity and accelerating the research and development process.

References

-

PubChem. (n.d.). 1-ethyl-1H-1,3-benzodiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylbenzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]

-

Semantic Scholar. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im- idazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylbenzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S9. 1 H NMR Spectra of Etheyl benzimdiazole-5-carboxylate (2g). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-1,3-benzodiazole-5-carbonitrile

This guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Ethyl-1,3-benzodiazole-5-carbonitrile, a key heterocyclic scaffold of interest to researchers and professionals in drug development and materials science. The document will detail the strategic considerations behind the chosen synthetic route, provide robust, step-by-step experimental protocols, and offer insights into the characterization of the target molecule and its precursors.

Introduction and Strategic Overview

1-Ethyl-1,3-benzodiazole-5-carbonitrile, also known as 1-Ethyl-1H-benzimidazole-5-carbonitrile, belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are prevalent structural motifs in a wide array of pharmacologically active molecules and functional materials. The introduction of an ethyl group at the N1 position and a nitrile group at the C5 position of the benzimidazole core imparts specific electronic and steric properties, making this particular derivative a valuable building block for further chemical exploration.

The synthesis of this target molecule is most effectively approached through a multi-step sequence, commencing with a commercially available and cost-effective starting material. The chosen strategy emphasizes the sequential construction of the benzimidazole ring system followed by the introduction of the N-ethyl group. This approach allows for clear characterization of intermediates and high overall yields.

The logical flow of the primary synthesis pathway is depicted below:

Caption: Synthesis of 4-Amino-3-nitrobenzonitrile.

Experimental Protocol:

-

To a solution of 4-acetamidobenzonitrile (9.40 g) in concentrated sulfuric acid (80 ml), add potassium nitrate in small portions while maintaining the temperature at or below 10°C. [1]2. Stir the reaction mixture at 5°-10°C for 2 hours. [1]3. Carefully pour the reaction mixture into ice-water.

-

Collect the precipitated crystals by suction filtration.

-

To the collected crystals, add 4N hydrochloric acid (100 ml) and reflux the mixture for 2 hours. [1]6. After cooling to room temperature, filter the crystals, wash with water, and dry under reduced pressure to yield 4-amino-3-nitrobenzonitrile. [1] Causality of Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and decomposition of the starting material.

-

Sulfuric Acid: Concentrated sulfuric acid serves as both the solvent and the catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Acidic Hydrolysis: The use of hydrochloric acid is a standard and effective method for the deprotection of the acetamido group to reveal the free amine.

Step 2: Synthesis of 3,4-Diaminobenzonitrile

The second step involves the selective reduction of the nitro group of 4-amino-3-nitrobenzonitrile to an amino group, yielding 3,4-diaminobenzonitrile. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

Reaction Scheme:

Caption: Synthesis of 3,4-Diaminobenzonitrile.

Experimental Protocol:

-

To a stirring solution of 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in methanol (20 mL), add a palladium on carbon catalyst (500 mg, 10% purity). [2]2. Degas the reaction flask and fill it with hydrogen gas (a hydrogen-filled balloon is suitable for laboratory scale). [2]3. Stir the reaction mixture vigorously for 18 hours at 25°C. [2]4. Upon completion of the reaction, carefully degas the mixture under vacuum and backfill with an inert gas like nitrogen (repeat this process three times). [2]5. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3,4-diaminobenzonitrile, which can be used in the next step without further purification. [2] Causality of Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a highly effective and widely used heterogeneous catalyst for the reduction of nitro groups. It offers high activity and is easily removed by filtration.

-

Hydrogen Gas: Hydrogen is the reducing agent in this catalytic cycle.

-

Methanol: Methanol is a suitable solvent that dissolves the starting material and does not interfere with the catalytic hydrogenation process.

Step 3: Synthesis of 1H-Benzimidazole-5-carbonitrile

The third step is the formation of the benzimidazole ring through the cyclization of 3,4-diaminobenzonitrile with a one-carbon source. Formic acid is a common and effective reagent for this transformation.

Reaction Scheme:

Caption: Synthesis of 1H-Benzimidazole-5-carbonitrile.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3,4-diaminobenzonitrile in an excess of formic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The product will precipitate out of the aqueous solution.

-

Collect the solid by filtration, wash with cold water, and dry to afford 1H-Benzimidazole-5-carbonitrile.

Causality of Experimental Choices:

-

Formic Acid: Formic acid serves as both the reactant (the source of the C2 carbon of the benzimidazole ring) and the solvent. The reaction proceeds through the formation of a formamide intermediate followed by intramolecular cyclization and dehydration.

-

Reflux Conditions: The elevated temperature is necessary to drive the cyclization and dehydration steps to completion.

Step 4: Synthesis of 1-Ethyl-1,3-benzodiazole-5-carbonitrile

The final step is the N-alkylation of the benzimidazole ring with an ethylating agent. The use of a suitable base is essential to deprotonate the imidazole nitrogen, thereby activating it for nucleophilic attack on the ethylating agent.

Reaction Scheme:

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Ethyl-1,3-benzodiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for the novel compound 1-Ethyl-1,3-benzodiazole-5-carbonitrile. As a senior application scientist, the following sections are structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features.

Molecular Structure and Overview

1-Ethyl-1,3-benzodiazole-5-carbonitrile is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The core structure consists of a fusion of benzene and imidazole. In this specific derivative, an ethyl group is attached to one of the nitrogen atoms of the imidazole ring, and a nitrile group is substituted on the benzene ring. Understanding this structure is fundamental to interpreting its spectroscopic signatures.

Predicted biological activity of cyano-substituted benzimidazoles

An In-depth Technical Guide to the Predicted Biological Activity of Cyano-Substituted Benzimidazoles

Executive Summary

The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, largely due to its structural resemblance to endogenous purine nucleosides, allowing it to interact with a multitude of biological targets.[1][2] This guide explores the significant influence of cyano (-CN) substitution on the benzimidazole framework, a modification known to enhance therapeutic potential through potent electronic and structural effects. We will dissect the predicted and experimentally validated biological activities of these compounds, with a primary focus on their anticancer, antimicrobial, and antiviral properties. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a synthesis of mechanistic insights, structure-activity relationships (SAR), and validated experimental protocols to guide future discovery efforts.

The Benzimidazole Scaffold: A Foundation for Bioactivity

The versatility of the benzimidazole ring system stems from its unique bicyclic structure, which fuses a benzene ring with an imidazole ring.[2] This arrangement is isosteric to natural purines, enabling benzimidazole derivatives to act as competitive inhibitors for enzymes involved in nucleic acid synthesis.[2] The two nitrogen atoms in the imidazole portion are key to its chemical reactivity and biological interactions, acting as both hydrogen bond donors and acceptors.[1][3]

The Role of the Cyano Group: An Electronic and Structural Enhancer

The introduction of a cyano (-CN) group, a potent electron-withdrawing substituent, can drastically alter the pharmacological profile of the benzimidazole scaffold.[3] The cyano group's influence is multifaceted:

-

Electronic Effects: As a strong electron-withdrawing group, it modulates the electron density of the aromatic system, enhancing interactions with cancer-associated enzymes and other biological targets.[3][4]

-

Lipophilicity and Permeability: The nitrile group can influence the molecule's lipophilicity and membrane permeability, which are critical for reaching intracellular targets.[3][4]

-

Metabolic Stability: It can impact the metabolic fate of the compound, potentially being hydrolyzed to an amide and then a carboxylic acid.[4]

-

Covalent Interactions: The nitrile can act as an electrophilic "warhead," enabling covalent bonding with specific residues (like cysteine) in a target protein, a strategy that can lead to highly potent and selective inhibitors.[5]

These properties collectively make cyano-substitution a compelling strategy for optimizing the biological activity of benzimidazole-based therapeutic agents.[6]

Anticancer Activity of Cyano-Substituted Benzimidazoles

Benzimidazole derivatives have demonstrated a broad spectrum of anticancer activities, and the addition of a cyano group has been shown to potentiate this effect.[3][7] These compounds can disrupt multiple biological pathways essential for cancer cell proliferation, survival, and metastasis.[3]

Mechanisms of Action

Cyano-substituted benzimidazoles exert their anticancer effects through several validated mechanisms:

-

Tubulin Polymerization Inhibition: Similar to established drugs like albendazole and mebendazole, these compounds can bind to β-tubulin, disrupting microtubule dynamics.[3][8] This is particularly effective against rapidly dividing cancer cells, as it leads to mitotic arrest and apoptosis.[9]

-

Kinase Inhibition: They have been shown to inhibit key signaling kinases involved in cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and AKT.[3][10] Inhibition of the AKT phosphorylation cascade, for instance, directly curtails cancer cell proliferation.[3]

-

PARP Inhibition: Certain benzimidazole derivatives, such as Veliparib and Rucaparib, are potent inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[9] This mechanism is particularly effective in cancers with existing DNA repair defects, such as those with BRCA mutations.

-

Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the above mechanisms is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[1] Flow cytometry analyses have shown that specific cyano-benzimidazoles can cause a significant accumulation of cells in the G2/M or G0/G1 phases of the cell cycle, preventing their division.[1][7]

Caption: Mechanism of action for anticancer cyano-benzimidazoles.

Structure-Activity Relationship (SAR) Insights

SAR studies are critical for optimizing the anticancer potency of these molecules. Key findings indicate:

-

The position of the cyano group is crucial. For instance, a cyano group at the N1 position of 1-cyano-2-amino-benzimidazoles has been associated with potent cytotoxic activities.[7]

-

Electron-withdrawing groups in general, including nitro (-NO₂) and cyano (-CN) groups on the benzimidazole ring, tend to enhance interactions with target enzymes, boosting anticancer activity.[3]

-

Hybridization of the cyano-benzimidazole scaffold with other pharmacophores, such as triazoles or pyrazoles, can lead to compounds with significantly improved potency.[1][11] A benzimidazole-triazolothiadiazine hybrid containing a cyano group was found to be more potent than the standard drug cisplatin against MCF-7 breast cancer cells.[1]

Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected cyano-substituted benzimidazole derivatives against various human cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

| 1-Cyano-2-amino-benzimidazoles | Compound 4d | K562 (Leukemia) | 0.8 | [7] |

| 1-Cyano-2-amino-benzimidazoles | Compound 4d | A549 (Lung) | 1.5 | [7] |

| Benzimidazole-Triazolothiadiazine | Compound with cyano group | MCF-7 (Breast) | 0.016 | [1] |

| Furyl-Substituted Benzimidazoles | Nitro-substituted imidazolinyl | A549 (Lung) | 2.12 | [6] |

| Furyl-Substituted Benzimidazoles | Nitro-substituted imidazolinyl | NCI-H358 (Lung) | 0.85 | [6] |

| Benzimidazole-Pyrazole Hybrid | Cyano-benzimidazole-pyrazole | SW1990 (Pancreatic) | 30.9 | [11] |

Experimental Protocol: In Vitro Cytotoxicity and Cell Cycle Analysis

This section provides a validated workflow for assessing the anticancer potential of novel cyano-substituted benzimidazole derivatives.

Caption: Broth microdilution method for MIC determination.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Rationale: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Protocol: a. Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. b. In a 96-well microtiter plate, prepare two-fold serial dilutions of the cyano-benzimidazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be broad enough to capture the MIC (e.g., 128 to 1 µg/mL). [12] c. Inoculate each well with the prepared microbial suspension to a final concentration of 5x10⁵ colony-forming units (CFU)/mL. [12] d. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Use a standard antibiotic like Gentamicin or Ciprofloxacin as a reference. [13][12] e. Incubate the plate at 35-37°C for 16-20 hours. f. The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. [12]

Antiviral Activity

-

SAR Insights: SAR studies on antiviral benzimidazoles have specifically highlighted the importance of the cyano group. For activity against Zika virus, a cyano group at position 5 of the benzimidazole ring is considered optimal for potency. [2]Shifting it to the 6-position was found to be detrimental to its activity. [2]* Screening: The evaluation of antiviral activity typically involves cell-based assays where the ability of a compound to inhibit virus-induced cytopathic effects or reduce viral plaque formation is measured. [14][15]

Future Outlook and Conclusion

The incorporation of a cyano group into the benzimidazole scaffold is a powerful and validated strategy for enhancing a wide range of biological activities. The potent anticancer, antimicrobial, and antiviral properties observed in numerous studies underscore the therapeutic potential of this chemical class. Future research should leverage computational tools, such as molecular docking and dynamics simulations, to rationally design next-generation inhibitors with improved potency and selectivity for specific targets like kinases or viral polymerases. [3][10]By combining these in silico methods with the robust experimental workflows detailed in this guide, the drug development community can accelerate the translation of promising cyano-substituted benzimidazoles from the laboratory to the clinic.

References

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Taylor & Francis.

-

El-Sayed, N. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity. Retrieved January 23, 2026, from [Link]

-

Perin, N., et al. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 25(23), 5543. Retrieved January 23, 2026, from [Link]

-

Tan, C. S., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 982370. Retrieved January 23, 2026, from [Link]

-

Abdel-Wahab, B. F., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

-

Hu, Y., et al. (2013). Synthesis and biological evaluation of 1-cyano-2-Amino-benzimidazole derivatives as a novel class of antitumor agents. European Journal of Medicinal Chemistry, 65, 1-8. Retrieved January 23, 2026, from [Link]

-

Pleşa, A.-F., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. International Journal of Molecular Sciences, 25(13), 7179. Retrieved January 23, 2026, from [Link]

-

Ilies, M., et al. (2022). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 27(3), 1083. Retrieved January 23, 2026, from [Link]

-

Ilies, M., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5032. Retrieved January 23, 2026, from [Link]

-

El-Sabbagh, O. I., et al. (2011). Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives. Journal of the Chinese Chemical Society, 58(5), 648-656. Retrieved January 23, 2026, from [Link]

-

Küçükgüzel, I., et al. (2007). Antimicrobial activity of a new series of benzimidazole derivatives. Archives of Pharmacal Research, 30(5), 559-566. Retrieved January 23, 2026, from [Link]

-

Sharma, D., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 15(11), 1362. Retrieved January 23, 2026, from [Link]

-

de Souza, T. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1177-1193. Retrieved January 23, 2026, from [Link]

-

El-Shorbagi, A.-N. A., et al. (2021). Recent advances on heterocyclic compounds with antiviral properties. Bioorganic Chemistry, 110, 104793. Retrieved January 23, 2026, from [Link]

-

Li, Q., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. Chemical & Pharmaceutical Bulletin, 71(10), 735-742. Retrieved January 23, 2026, from [Link]

-

Khan, I., et al. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 29(1), 260. Retrieved January 23, 2026, from [Link]

-

Schilling, A. K., et al. (2017). Structure-Activity Relationships of Benzimidazole-Based Glutaminyl Cyclase Inhibitors Featuring a Heteroaryl Scaffold. Journal of Medicinal Chemistry, 60(11), 4724-4737. Retrieved January 23, 2026, from [Link]

-

Wu, W., & Jiang, H. (2023). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews, 52(18), 6336-6386. Retrieved January 23, 2026, from [Link]

-

Freeman, A. D., et al. (1995). Substituted benzimidazoles: Antiviral activity and synthesis of nucleosides. Nucleosides and Nucleotides, 14(3-5), 443-445. Retrieved January 23, 2026, from [Link]

-

Al-Mulla, A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 9(13), 141-147. Retrieved January 23, 2026, from [Link]

-

Noolvi, M. N., et al. (2024). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega. Retrieved January 23, 2026, from [Link]

-

Moreno, V. F., et al. (2022). Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. Medicinal Research Reviews, 42(4), 1499-1555. Retrieved January 23, 2026, from [Link]

-

Sharma, D., et al. (2016). Biological activities of benzimidazole derivatives: A review. International Journal of Current Research and Review, 8(15), 1-10. Retrieved January 23, 2026, from [Link]

-

Antiviral Drug Screening. (n.d.). Virology Research Services. Retrieved January 23, 2026, from [Link]

-

El-Gamal, M. I., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major therapeutic areas. RSC Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

-

Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2024). 417 Integrative Medicine. Retrieved January 23, 2026, from [Link]

-

What is the effect of cyano group on bioactivity?. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Martinez, A., et al. (2017). Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm, 8(3), 627-636. Retrieved January 23, 2026, from [Link]

Sources

- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. researchgate.net [researchgate.net]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

An In-depth Technical Guide to the Solubility Profile of 1-Ethyl-1,3-benzodiazole-5-carbonitrile

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development and chemical research. Poor solubility can impede reliable in-vitro testing, lead to low bioavailability, and create significant hurdles in formulation and manufacturing.[1][2] This guide provides a detailed examination of the solubility profile of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, a heterocyclic compound with potential pharmaceutical applications. We will explore its physicochemical properties, theoretical solubility considerations, and present a robust, field-proven protocol for determining its thermodynamic solubility in a range of common laboratory solvents. The causality behind experimental choices is explained throughout, ensuring a deep, practical understanding of the methodology.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, equilibrium solution, is a critical physicochemical parameter.[3] In drug discovery, it dictates the achievable concentration of a compound in biological fluids and assay media, directly impacting absorption, distribution, and efficacy.[2] For synthetic chemists, solubility governs the choice of solvents for reactions, purification, and crystallization. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and exhibiting a wide array of biological activities.[4][5][6] The addition of a nitrile group can further modulate a molecule's properties, often enhancing metabolic stability and receptor binding affinity through hydrogen bonding and other interactions.[7][8] Therefore, a thorough characterization of the solubility of 1-Ethyl-1,3-benzodiazole-5-carbonitrile is an essential first step in its journey from a lab curiosity to a potential therapeutic agent.

Physicochemical Characterization & Theoretical Solubility Considerations

2.1. Molecular Structure and Functional Group Analysis

To understand the solubility of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, we must first analyze its structure:

-

Benzimidazole Core: This fused ring system is aromatic and contains two nitrogen atoms. The benzimidazole ring system is amphoteric, meaning it can act as both a weak acid and a weak base.[9][10] This suggests that its solubility will be pH-dependent, particularly in aqueous media.

-

Ethyl Group (at N1): The N-ethyl group adds non-polar, aliphatic character to the molecule, which will tend to increase its solubility in less polar organic solvents.

-

Nitrile Group (-C≡N at C5): The nitrile group is highly polar and a hydrogen bond acceptor.[11] This feature can enhance solubility in polar solvents, especially those capable of hydrogen bonding.[7]

2.2. The Principle of "Like Dissolves Like"

The fundamental principle governing solubility is that a solute will dissolve best in a solvent that has a similar polarity.[12][13] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[13] Based on its structure, 1-Ethyl-1,3-benzodiazole-5-carbonitrile possesses both polar (nitrile, imidazole nitrogens) and non-polar (benzene ring, ethyl group) regions. This mixed character suggests it will exhibit partial solubility across a spectrum of solvents, with optimal solubility likely in moderately polar to polar aprotic solvents.

2.3. Predicting Solubility

While experimental determination is the gold standard, several factors can help predict solubility trends:

-

Polarity: The combination of the aromatic system, the polar nitrile group, and the non-polar ethyl group suggests an intermediate overall polarity.

-

Hydrogen Bonding: The nitrogen atoms of the benzimidazole ring and the nitrile group can act as hydrogen bond acceptors. Solvents that are effective hydrogen bond donors (protic solvents like alcohols and water) are expected to interact favorably with the molecule.[11]

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation (interactions between solute and solvent molecules) must overcome the crystal lattice energy (interactions between solute molecules in the solid state). Compounds with high melting points often have high lattice energies, which can lead to lower solubility.

Experimental Determination of Thermodynamic Solubility

To obtain definitive and reliable data, the thermodynamic solubility must be determined. This measures the equilibrium concentration of the compound in a saturated solution and is considered the most accurate representation of solubility.[2][14] The Shake-Flask method, as outlined in guidelines like OECD 105, is the universally recognized gold standard for this measurement due to its reliability.[3][14][15]

3.1. Rationale for Solvent Selection

The choice of solvents is designed to cover a wide range of polarities and chemical properties, providing a comprehensive profile. Solvents are classified as polar protic (can donate H-bonds), polar aprotic (cannot donate H-bonds), and non-polar.

| Solvent | Class | Polarity Index | Rationale |

| Water (pH 7.4 Buffer) | Polar Protic | 9.0 | Represents physiological conditions; assesses aqueous solubility.[16] |

| Methanol (MeOH) | Polar Protic | 6.6 | A common polar protic solvent used in synthesis and chromatography.[16] |

| Ethanol (EtOH) | Polar Protic | 5.2 | A less polar alcohol, often used in formulations.[16] |

| Acetonitrile (ACN) | Polar Aprotic | 6.2 | A common polar aprotic solvent for reactions and analysis.[16] |

| Acetone | Polar Aprotic | 5.4 | A versatile polar aprotic solvent.[16] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 6.5 | A highly polar aprotic solvent known for its excellent solvating power.[16] |

| Ethyl Acetate (EtOAc) | Moderately Polar | 4.3 | A common solvent for extraction and chromatography.[16] |

| Dichloromethane (DCM) | Weakly Polar | 3.4 | A common, less polar solvent for organic synthesis.[16] |

| Toluene | Non-polar | 1.0 | Represents aromatic, non-polar environments.[16] |

| Hexane | Non-polar | 0.0 | Represents aliphatic, non-polar environments.[16] |

3.2. Detailed Protocol: OECD 105 Modified Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached.

Objective: To determine the thermodynamic solubility of 1-Ethyl-1,3-benzodiazole-5-carbonitrile at a controlled temperature (e.g., 25°C).

Materials:

-

1-Ethyl-1,3-benzodiazole-5-carbonitrile (solid, >99% purity)

-

Selected solvents (HPLC grade or higher)[15]

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC or UPLC system with UV detector

-

Volumetric flasks and pipettes

Workflow Diagram:

Caption: Thermodynamic solubility workflow via the Shake-Flask method.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 1-Ethyl-1,3-benzodiazole-5-carbonitrile to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[14]

-

Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the desired solvent to the vial.

-

Equilibration (24h): Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (25°C ± 0.5°C). Shake the samples for 24 hours.[1] The time to reach equilibrium can vary, but 24 hours is often sufficient.[14]

-

Settling: After 24 hours, remove the vials and let them stand undisturbed for at least 1 hour to allow undissolved solids to settle.

-

Sampling (24h): Carefully withdraw an aliquot of the supernatant.

-

Sample Clarification: Immediately filter the aliquot through a 0.22 µm syringe filter or centrifuge it at high speed to remove any remaining solid particles.[3] This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the clarified sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration curve range.

-

Equilibration (48h - The Self-Validation Step): Place the vials back on the shaker and continue to shake for an additional 24 hours (48 hours total).

-

Sampling (48h): Repeat steps 4-7 for the 48-hour time point.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve prepared from known concentrations of the compound must be used for accurate quantification.

-

Data Analysis: Calculate the concentration of the compound in the original undiluted supernatant for both the 24-hour and 48-hour samples. Trustworthiness Check: If the concentrations measured at 24 and 48 hours are statistically identical, it confirms that thermodynamic equilibrium was reached.[14] If the 48-hour value is higher, the experiment should be extended.

Data Presentation & Interpretation

The results of the solubility study should be compiled into a clear, concise table.

Table 1: Thermodynamic Solubility of 1-Ethyl-1,3-benzodiazole-5-carbonitrile at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Hexane | Non-polar | [Experimental Data] | [Calculated Data] | e.g., Insoluble |

| Toluene | Non-polar | [Experimental Data] | [Calculated Data] | e.g., Sparingly Soluble |

| Dichloromethane | Weakly Polar | [Experimental Data] | [Calculated Data] | e.g., Soluble |

| Ethyl Acetate | Moderately Polar | [Experimental Data] | [Calculated Data] | e.g., Soluble |

| Acetone | Polar Aprotic | [Experimental Data] | [Calculated Data] | e.g., Freely Soluble |

| Acetonitrile | Polar Aprotic | [Experimental Data] | [Calculated Data] | e.g., Freely Soluble |

| Dimethyl Sulfoxide | Polar Aprotic | [Experimental Data] | [Calculated Data] | e.g., Very Soluble |

| Ethanol | Polar Protic | [Experimental Data] | [Calculated Data] | e.g., Soluble |

| Methanol | Polar Protic | [Experimental Data] | [Calculated Data] | e.g., Soluble |

| Water (pH 7.4 Buffer) | Polar Protic | [Experimental Data] | [Calculated Data] | e.g., Slightly Soluble |

Interpretation:

The data presented in Table 1 will provide a clear map of the compound's behavior.

-

High solubility in DMSO, Acetonitrile, and Acetone would be expected due to the strong dipole-dipole interactions between these polar aprotic solvents and the nitrile group.

-

Moderate to good solubility in alcohols (Methanol, Ethanol) would be attributed to the hydrogen bonding capabilities of both the solute and the solvents.

-

Lower solubility in non-polar solvents (Hexane, Toluene) would confirm the dominant role of the polar functional groups in the molecule's overall character.

-

The aqueous solubility value is particularly important for drug development, as it directly relates to the Biopharmaceutics Classification System (BCS) and potential oral bioavailability.[17]

Conclusion and Applications

This guide has detailed the theoretical and practical framework for determining the solubility profile of 1-Ethyl-1,3-benzodiazole-5-carbonitrile. By employing the robust, self-validating Shake-Flask method, researchers can generate high-quality, reliable data. This information is indispensable for:

-

Drug Development Professionals: Guiding formulation strategies, predicting oral absorption, and ensuring sufficient concentration in in-vitro and in-vivo studies.[18][19][20]

-

Synthetic Chemists: Selecting appropriate solvents for reactions, work-up procedures, and final product crystallization.

-

Analytical Scientists: Developing methods for purification (chromatography) and analysis (HPLC, SFC).

A thorough understanding of solubility is not merely a data point; it is a foundational pillar that supports the entire research and development lifecycle of a chemical entity.

References

-

Babu, A. R., & Dugger, J. W. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

-

ICH. (1999). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available at: [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. Available at: [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available at: [Link]

-

Dehghan, G., et al. (2020). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

The Periodic Table. (n.d.). Examples of High Polarity Solvents. Available at: [Link]

-

Elmabruk, M. I., et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]

-

Wikipedia. (n.d.). Benzimidazole. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. filab.fr [filab.fr]

- 4. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]

- 5. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]

- 6. ijpsm.com [ijpsm.com]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijpcbs.com [ijpcbs.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. chemicool.com [chemicool.com]

- 17. youtube.com [youtube.com]

- 18. database.ich.org [database.ich.org]

- 19. ikev.org [ikev.org]

- 20. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

CAS number and molecular weight of 1-Ethyl-1,3-benzodiazole-5-carbonitrile

An In-Depth Technical Guide to 1-Ethyl-1,3-benzodiazole-5-carbonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis strategies, and the vast therapeutic potential of its core benzimidazole scaffold.

Introduction: The Benzimidazole Scaffold and Isomeric Considerations

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This bicyclic system, formed by the fusion of benzene and imidazole rings, is a bioisostere of natural nucleotides, allowing it to readily interact with various biological macromolecules.[3] Consequently, benzimidazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]

The subject of this guide is 1-Ethyl-1,3-benzodiazole-5-carbonitrile . It is crucial to clarify the nomenclature: "1,3-benzodiazole" is a valid but less common synonym for the universally recognized term benzimidazole .[6][7]

A critical point of discussion is the compound's specific isomerism. While this guide focuses on the N-1 ethylated isomer, literature and commercial availability of this specific molecule are limited. In contrast, its isomer, 2-Ethyl-1H-benzimidazole-5-carbonitrile , is documented and commercially available. This guide will, therefore, focus on the synthesis and properties pertinent to the 1-ethyl isomer while drawing upon the broader, well-established chemistry of the benzimidazole-5-carbonitrile framework and its isomers to provide a complete scientific picture.

Physicochemical Properties and Identification

Precise identification is paramount for any research chemical. The properties of 1-Ethyl-1H-benzimidazole-5-carbonitrile are best understood in the context of its parent compound and its 2-ethyl isomer.

| Property | 1-Ethyl-1H-benzimidazole-5-carbonitrile | 2-Ethyl-1H-benzimidazole-5-carbonitrile | 1H-Benzimidazole-5-carbonitrile (Parent) |

| Synonyms | 1-Ethyl-1,3-benzodiazole-5-carbonitrile | 2-Ethyl-1H-benzo[d]imidazole-5-carbonitrile | 5-Cyanobenzimidazole |

| CAS Number | Not readily available | 1216012-54-2 | 6287-83-8[7][8][9] |

| Molecular Formula | C₁₀H₉N₃ | C₁₀H₉N₃ | C₈H₅N₃[7] |

| Molecular Weight | 171.20 g/mol | 171.20 g/mol | 143.15 g/mol [7] |

| General Nature | Amphoteric (weakly acidic and basic)[6] | Amphoteric | Amphoteric[6] |

The benzimidazole core is amphoteric; the pyrrolic -NH- proton can be abstracted by a strong base (pKa ≈ 14.5), while the imine nitrogen can be protonated by an acid (pKa of conjugate acid ≈ 7).[6] The N-1 ethyl substitution on our target molecule removes the acidic proton, making the compound primarily a weak base. The ethyl group and nitrile functionality will influence its solubility, lipophilicity, and crystal packing.

Rationale and Strategy for Chemical Synthesis

The synthesis of 1-Ethyl-1H-benzimidazole-5-carbonitrile can be logically approached in two main stages: the formation of the benzimidazole core followed by N-alkylation.

Stage 1: Formation of the Benzimidazole-5-carbonitrile Core

The most robust and widely used method for constructing the benzimidazole ring is the Phillips condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions or an aldehyde followed by an oxidative cyclization.[10]

To obtain the desired 5-carbonitrile substitution, the logical starting material is 3,4-diaminobenzonitrile . The C2 position of the benzimidazole ring can be introduced by condensing this diamine with an appropriate one-carbon source. Using formic acid, for instance, would yield the parent 1H-Benzimidazole-5-carbonitrile.[2]

Caption: Workflow for N-alkylation of the benzimidazole core.

Experimental Protocol: A Self-Validating System

The following is a generalized, field-proven protocol for the N-alkylation step.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-Benzimidazole-5-carbonitrile (1.0 eq).

-

Dissolution: Add anhydrous DMF via syringe to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Self-Validation Check: Cessation of hydrogen gas evolution indicates complete deprotonation. Stir for 30-60 minutes at this temperature.

-

Alkylation: Add ethyl iodide (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Self-Validation Check: Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding ice-cold water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-Ethyl-1H-benzimidazole-5-carbonitrile.

Field-Proven Insights: Applications in Drug Development

The benzimidazole core is a validated pharmacophore in numerous FDA-approved drugs. The introduction of substituents at the 1, 2, and 5-positions allows for fine-tuning of the molecule's pharmacological profile.

-

Anticancer Activity: Many benzimidazole derivatives exert their anticancer effects by inhibiting key cellular processes. Notably, certain derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. [11]The acrylonitrile moiety, in particular, has been explored in this context, making our target compound a molecule of high interest for oncology screening programs. [11]* Antimicrobial and Antiviral Potential: The benzimidazole scaffold is present in anthelmintic drugs (e.g., Albendazole) and has shown broad-spectrum antimicrobial and antiviral activity. [1][2]The N-1 substituent can modulate cell permeability and interaction with microbial or viral targets.

-

Kinase Inhibition: The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, making the scaffold ideal for targeting the ATP-binding site of various kinases, which are crucial targets in cancer and inflammatory diseases. [3]* The Role of the Cyano Group: The 5-carbonitrile group is not merely a passive substituent. It is a potent electron-withdrawing group and a versatile synthetic handle. It can participate in hydrogen bonding and can be hydrolyzed to the corresponding carboxylic acid or converted to a tetrazole, significantly altering the compound's physicochemical and biological properties.

The combination of the validated benzimidazole core, the modulating N-ethyl group, and the versatile 5-cyano functionality makes 1-Ethyl-1,3-benzodiazole-5-carbonitrile a compelling candidate for library synthesis and high-throughput screening in modern drug discovery campaigns.

References

-

Bhat, M. A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. Available at: [Link]

-

Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27. Available at: [Link]

-

ChemSynthesis. (2025). 1-ethyl-1,3-dihydro-2H-benzimidazole-2-thione. ChemSynthesis Database. Available at: [Link]

- Google Patents. (1992). Process for the preparation of 1H-benzimidazoles. EP0511187A1.

-

PubChem. (n.d.). 1H-Benzimidazole-6-carbonitrile. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Available at: [Link]

- Google Patents. (2013). Process for the preparation of benzimidazole derivatives and salts thereof. WO2013150545A2.

-

Perin, N., et al. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 25(23), 5769. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. . Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025). N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. Request PDF. Available at: [Link]

-

International Science Community Association. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences. Available at: [Link]

-

ResearchGate. (2024). Benzimidazole Derivatives and Its Biological Importance. ResearchGate Publication. Available at: [Link]

-

Al-Ostath, A., et al. (2022). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Pharmaceuticals, 15(12), 1500. Available at: [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. isca.me [isca.me]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. 1H-Benzimidazole-6-carbonitrile | C8H5N3 | CID 223906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-BENZIMIDAZOLE-5-CARBONITRILE | 6287-83-8 [chemicalbook.com]

- 9. 1H-Benzimidazole-5-carbonitrile | 6287-83-8 [sigmaaldrich.com]

- 10. Benzimidazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

The Rising Stars of Drug Discovery: A Technical Guide to the Research Applications of N-Alkylated Benzimidazole Carbonitriles

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its derivatives are known for a vast array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[3][4] This technical guide delves into a promising, yet relatively underexplored, subclass: N-alkylated benzimidazole carbonitriles . We will explore the synergistic potential of N-alkylation and the carbonitrile moiety, offering a comprehensive overview of their synthesis, potential mechanisms of action, and detailed protocols for their evaluation in various therapeutic areas. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to investigate the next generation of benzimidazole-based therapeutics.

The Benzimidazole Core: A Privileged Scaffold

The benzimidazole unit, a bicyclic system composed of fused benzene and imidazole rings, is a bioisostere of naturally occurring purines, allowing it to interact with a wide range of biological targets.[3] This inherent bioactivity has led to its designation as a "privileged scaffold" in drug discovery. The therapeutic versatility of benzimidazoles is well-documented, with derivatives exhibiting a broad spectrum of biological activities.[4]

The Influence of N-Alkylation

Substitution at the nitrogen atom (N-alkylation) of the benzimidazole ring is a critical modification that significantly impacts the molecule's physicochemical and pharmacological properties. The introduction of an alkyl group can enhance lipophilicity, improve membrane permeability, and modulate the compound's interaction with its biological target.[5] The nature and size of the alkyl chain can be fine-tuned to optimize potency and selectivity.

The Strategic Role of the Carbonitrile Group

The carbonitrile (-C≡N) group is a valuable functional group in drug design. Its inclusion in a molecule can have several strategic advantages:

-

Enhanced Target Binding: The linear geometry and electron-withdrawing nature of the nitrile group can lead to stronger interactions with biological targets through hydrogen bonding and dipole-dipole interactions.[5]

-

Improved Pharmacokinetics: The nitrile moiety can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.

-

Bioisosterism: The carbonitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a halogen, allowing for the fine-tuning of a compound's electronic and steric properties.

Synthesis of N-Alkylated Benzimidazole Carbonitriles

The synthesis of N-alkylated benzimidazole carbonitriles can be approached through a multi-step process, typically starting from a substituted o-phenylenediamine. A general synthetic workflow is outlined below.

Caption: General synthetic workflow for N-alkylated benzimidazole carbonitriles.

A more specific protocol for the synthesis of N-alkylated benzimidazole carbonitriles is detailed below.

Experimental Protocol: Synthesis of N-Alkylated Benzimidazole Carbonitriles

Step 1: Synthesis of the Benzimidazole Precursor

-

To a solution of the appropriate substituted o-phenylenediamine (1 eq) in a suitable solvent (e.g., ethanol), add the desired carboxylic acid or aldehyde (1.1 eq).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the benzimidazole precursor.

Step 2: N-Alkylation of the Benzimidazole Precursor

-

Dissolve the benzimidazole precursor (1 eq) in a polar aprotic solvent (e.g., dimethylformamide - DMF).

-

Add a base (e.g., potassium carbonate or sodium hydride) (1.2 eq) to the solution and stir for 30 minutes at room temperature.

-

Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 2-4 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into ice-cold water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the N-alkylated benzimidazole by column chromatography.

Step 3: Introduction of the Carbonitrile Group This step can vary significantly depending on the desired position of the carbonitrile group. The following is a representative protocol for the introduction of a carbonitrile group onto the benzene ring via a Sandmeyer-type reaction, assuming a suitable amino-substituted N-alkylated benzimidazole is available.

-

Dissolve the amino-substituted N-alkylated benzimidazole (1 eq) in an acidic solution (e.g., aqueous HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final N-alkylated benzimidazole carbonitrile by column chromatography.

Potential Research Applications

The unique structural features of N-alkylated benzimidazole carbonitriles suggest a wide range of potential therapeutic applications. The following sections outline key areas for investigation, including potential mechanisms of action and detailed experimental protocols.

Antimicrobial Agents

Benzimidazole derivatives are known to exhibit broad-spectrum antimicrobial activity.[6] The N-alkylation can enhance the lipophilicity, facilitating penetration through microbial cell membranes. The carbonitrile group may contribute to the antimicrobial effect by interacting with essential microbial enzymes.

Potential Mechanism of Action: The antimicrobial action of benzimidazoles can involve the inhibition of microbial growth by interfering with essential cellular processes. This can include the disruption of cell wall synthesis, inhibition of nucleic acid synthesis, or interference with metabolic pathways.[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a stock solution of the N-alkylated benzimidazole carbonitrile in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL or fungi at ~2.5 x 10^3 CFU/mL).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Agents

The benzimidazole scaffold is present in several anticancer drugs, and its derivatives have been shown to exert cytotoxic effects through various mechanisms.[3] The introduction of an electron-withdrawing carbonitrile group can enhance the anticancer activity by improving interactions with cancer-associated enzymes.[5]

Potential Mechanism of Action: Anticancer mechanisms of benzimidazole derivatives are diverse and can include:

-

Inhibition of Tubulin Polymerization: Disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.[3]

-

DNA Intercalation: Binding to DNA and interfering with replication and transcription.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the N-alkylated benzimidazole carbonitrile for 24-72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Agents

Chronic inflammation is implicated in a variety of diseases, and benzimidazole derivatives have shown promise as anti-inflammatory agents.[1] Their mechanism of action often involves the inhibition of key inflammatory enzymes.

Potential Mechanism of Action: The anti-inflammatory effects of benzimidazoles can be attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively.[8]

Experimental Protocol: In Vitro COX/LOX Inhibition Assay

-

COX Inhibition Assay:

-

Use a commercial COX inhibitor screening assay kit.

-

Prepare a reaction mixture containing arachidonic acid (substrate) and the COX enzyme (COX-1 or COX-2).

-

Add various concentrations of the N-alkylated benzimidazole carbonitrile to the reaction mixture.

-

Incubate at 37°C for a specified time.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method.

-

Calculate the percentage of COX inhibition and determine the IC50 value.

-

-

LOX Inhibition Assay:

-

Use a commercial LOX inhibitor screening assay kit.

-

Prepare a reaction mixture containing linoleic acid (substrate) and the LOX enzyme (e.g., 5-LOX).

-

Add various concentrations of the test compound.

-

Incubate at room temperature.

-

Measure the formation of hydroperoxides using a colorimetric assay.

-

Calculate the percentage of LOX inhibition and determine the IC50 value.[7]

-

Antiviral Agents

The benzimidazole scaffold is a key component of several antiviral drugs.[9] N-alkylated benzimidazoles have shown activity against a range of viruses, including HIV and Yellow Fever Virus.[9]

Potential Mechanism of Action: The antiviral mechanisms of benzimidazole derivatives can vary depending on the virus. They may inhibit viral entry, replication, or the function of essential viral enzymes such as reverse transcriptase or proteases.[9]

Experimental Protocol: Plaque Reduction Assay

-

Grow a confluent monolayer of host cells in 6-well plates.

-

Prepare serial dilutions of the virus stock.

-

Pre-incubate the virus dilutions with various concentrations of the N-alkylated benzimidazole carbonitrile for 1 hour at 37°C.

-

Infect the host cell monolayers with the virus-compound mixtures.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the corresponding concentration of the test compound.

-

Incubate the plates at 37°C until plaques are visible (typically 2-4 days).

-